Koaburaside monomethyl ether
Overview
Description
Koaburside is a natural lignan glycoside compound found in the wood of Acer saccharum (sugar maple). It is known for its antioxidant properties and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Koaburside can be isolated from the ethanol extract of Acer saccharum wood. The extraction process involves exhaustive extraction with ethanol at room temperature for approximately 1.5 months. The extract is then separated using ordinary-phase silica gel and reverse-phase silica gel chromatography .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Koaburside. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Koaburside undergoes various chemical reactions, including:
Oxidation: Koaburside can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Koaburside.
Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups of Koaburside.
Common Reagents and Conditions
Common reagents used in the reactions involving Koaburside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Koaburside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of Koaburside .
Scientific Research Applications
Mechanism of Action
Koaburside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Koaburside is structurally similar to other lignan glycosides such as:
- Icariside E4
- Cleomiscosin C
- Cleomiscosin D
- Scopoletin
- 5’-Demethylaquillochin
Uniqueness
Koaburside is unique due to its specific structural features, including the presence of methoxy and hydroxyl groups, which contribute to its distinct antioxidant properties.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLLRWANAFOKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4,5-Trimethoxyphenyl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41514-64-1 | |
Record name | 3,4,5-Trimethoxyphenyl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 - 203 °C | |
Record name | 3,4,5-Trimethoxyphenyl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Koaburside and where has it been found?
A1: Koaburside is a phenolic glucoside, meaning it is a compound composed of a phenol linked to a glucose molecule. It has been isolated from the stems of Viburnum erosum [] and Spiraea prunifolia var. simpliciflora [, ]. Interestingly, it has also been found alongside other compounds like uridine, adenosine, and randianin in the stem barks of Polyscias serrata, a plant traditionally used for various medicinal purposes in Southeast Asia [].
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